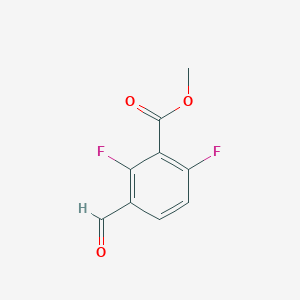

4-(difluoromethyl)-3,5-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(difluoromethyl)-3,5-difluorobenzoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, its molecular weight, solubility, and stability can be determined .Mecanismo De Acción

The mechanism of action of difluoromethyl compounds often involves inhibiting certain enzymes. For example, eflornithine, a difluoromethyl compound, is known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway . This mechanism of action is powerful in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

Direcciones Futuras

The future directions in the research of difluoromethyl compounds include the development of safer and more effective formulations . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-(difluoromethyl)-3,5-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the difluoromethyl group and subsequent functionalization of the aromatic ring.", "Starting Materials": [ "4-chloro-3,5-difluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 4-chloro-3,5-difluorobenzoic acid to 4-(difluoromethyl)-3,5-difluorobenzoic acid", "a. React 4-chloro-3,5-difluorobenzoic acid with difluoromethyl bromide and potassium carbonate in N,N-dimethylformamide to obtain 4-(difluoromethyl)-3,5-difluorobenzoic acid", "Step 2: Oxidation of the difluoromethyl group to a carboxylic acid", "a. React 4-(difluoromethyl)-3,5-difluorobenzoic acid with copper(I) iodide and hydrogen peroxide in acetic acid to obtain the corresponding carboxylic acid", "Step 3: Hydrolysis of the carboxylic acid", "a. React the carboxylic acid with sodium hydroxide in water to obtain the final product, 4-(difluoromethyl)-3,5-difluorobenzoic acid" ] } | |

Número CAS |

1807176-85-7 |

Fórmula molecular |

C8H4F4O2 |

Peso molecular |

208.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.